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Rosuvastatin EP Impurity A

Cat. No.: B13349453
M. Wt: 561.6 g/mol
InChI Key: SAJBJIWJMPHQAY-QKPRLWPNSA-M
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Description

Overview of Rosuvastatin (B1679574) Calcium and its Critical Related Substances

Rosuvastatin calcium is a widely used statin medication for lowering cholesterol and preventing cardiovascular disease. chemicea.com As a synthetic and optically active molecule, its manufacturing process can lead to the formation of various related substances. derpharmachemica.comgeneesmiddeleninformatiebank.nl These can be by-products of the synthesis, degradation products, or isomers. chemicea.commagtechjournal.com

The European Pharmacopoeia monograph for Rosuvastatin tablets lists several potential organic impurities that must be controlled. nih.govuniroma1.it These include substances with specified limits, such as Impurity C and Impurity B, as well as other unspecified impurities. scribd.com The presence and levels of these impurities are meticulously monitored to ensure the quality and consistency of the final drug product. chemicea.comderpharmachemica.com The development of sensitive analytical methods, such as ultra-high-performance liquid chromatography (UHPLC), is crucial for separating and quantifying these structurally similar compounds. nih.govuniroma1.it

Definition and Regulatory Significance of Rosuvastatin EP Impurity A

This compound is a specific process-related impurity identified in the European Pharmacopoeia. researchgate.netcaymanchem.com It is chemically defined as (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl]methylamino]-6-(1-methylethyl)-pyrimidin-5-yl]-3,5-dihydroxyheptenoic acid. researchgate.netnih.gov It is also referred to as the acetone (B3395972) adduct of Rosuvastatin. researchgate.netsynthinkchemicals.com

From a regulatory standpoint, this compound is a "specified impurity" in the European Pharmacopoeia. scribd.com This means it must be monitored and controlled within a specific acceptance criterion. The EP monograph sets a limit of a maximum of 0.2 per cent for Impurity A. scribd.com Its presence is significant as it can indicate the quality of the manufacturing process. researchgate.net Therefore, reference standards of this compound are essential for the accurate identification and quantification of this impurity during quality control testing of Rosuvastatin calcium. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33FN3NaO7S B13349453 Rosuvastatin EP Impurity A

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H33FN3NaO7S

Molecular Weight

561.6 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H34FN3O7S.Na/c1-15(2)22-20(11-10-18(30)12-19(31)13-21(32)33)23(16-6-8-17(26)9-7-16)28-24(27-22)29(5)37(35,36)14-25(3,4)34;/h6-11,15,18-19,30-31,34H,12-14H2,1-5H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m1./s1

InChI Key

SAJBJIWJMPHQAY-QKPRLWPNSA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O.[Na+]

Origin of Product

United States

Chemical Identity and Classification of Rosuvastatin Ep Impurity a

Systematic Nomenclature and Synonyms

Rosuvastatin (B1679574) EP Impurity A is chemically identified by its systematic IUPAC name, which varies depending on its salt form. For the free acid, the name is (3R,5S,6E)-7-[4-(4-Fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonylamino]-6-(1-methylethyl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic Acid. simsonpharma.com The calcium salt is named calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-2-((2-hydroxy-N,2-dimethylpropyl)sulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate. medkoo.com The sodium salt is referred to as Sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate. nih.gov

This compound is recognized across various pharmacopeias and in regulatory filings, leading to several synonyms. It is widely known as Rosuvastatin USP Related Compound A. synzeal.comglppharmastandards.comveeprho.comsynzeal.com Other common synonyms include:

(3R,5S,E)-7-(4-(4-Fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic Acid simsonpharma.com

S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin Calcium Salt synthinkchemicals.compharmaffiliates.com

Rosuvastatin acetone-adduct veeprho.com

Structural Representation and Isomeric Considerations

The molecular structure of Rosuvastatin EP Impurity A is defined by a heptenoic acid chain attached to a substituted pyrimidine (B1678525) ring. The stereochemistry of the molecule is specific, with chiral centers at the 3 and 5 positions of the heptenoic acid chain, designated as (3R,5S). simsonpharma.comsynzeal.com Furthermore, the double bond at the 6-position has a defined geometric configuration, specified as E (trans). simsonpharma.comsynzeal.com This precise three-dimensional arrangement is a critical aspect of its chemical identity. As a specific stereoisomer, it is distinct from other potential diastereomers or enantiomers of the rosuvastatin molecule. synzeal.comsynzeal.com

Molecular Characterization Data

The molecular properties of this compound are well-documented, with distinct data for its free acid, calcium salt, and sodium salt forms. These identifiers are crucial for analytical and regulatory purposes. Comprehensive characterization data, including ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR), are typically provided with reference standards of this impurity to ensure its identity and purity. glppharmastandards.comsynthinkchemicals.com

Below is a summary of its key molecular data:

Identifier Free Acid Calcium Salt Sodium Salt
CAS Number 1715120-13-0 simsonpharma.com1714147-47-3 medkoo.comsynzeal.com1714147-50-8 nih.govveeprho.com
Molecular Formula C₂₅H₃₄FN₃O₇S C₅₀H₆₆CaF₂N₆O₁₄S₂ medkoo.comC₂₅H₃₃FN₃NaO₇S nih.govveeprho.com
Molecular Weight 539.62 g/mol simsonpharma.com1117.30 g/mol medkoo.com561.6 g/mol nih.govveeprho.com

Elucidation of Formation Mechanisms and Pathways of Rosuvastatin Ep Impurity a

Process-Related Formation during Rosuvastatin (B1679574) Synthesis

Rosuvastatin EP Impurity A is primarily formed during the manufacturing process of Rosuvastatin. chemicea.com It is identified as a by-product that can arise from incomplete reactions or side reactions involving specific precursors and intermediates. chemicea.com

Identification of Precursor Compounds and Reaction Intermediates

Table 1: Key Compounds in the Formation of this compound

Compound Name Role in Formation
β-hydroxy sulfonamide Key intermediate in the synthesis of Impurity A researchgate.net
Acetone (B3395972) or related species Reactant leading to the "acetone adduct" structure of Impurity A researchgate.net
Rosuvastatin precursors Starting materials in the synthetic pathway that can lead to Impurity A researchgate.net

Influence of Synthetic Parameters on Impurity A Yield

The yield of this compound is influenced by various synthetic parameters. Sub-optimal reaction conditions are a primary factor in its formation. chemicea.com The choice of solvents and their ratios can impact reaction rates and impurity profiles. For instance, in certain steps of Rosuvastatin synthesis, a lower solvent to reactant ratio has been shown to increase the reaction rate and provide more efficient impurity control. google.com Conversely, a higher ratio can slow down the reaction and lead to an increase in impurities. google.com The use of specific reagents and catalysts, such as cuprous iodide (CuI) in certain coupling reactions, can significantly improve the yield of the desired product and reduce the formation of dimer impurities. google.com Purification techniques, like recrystallization, are crucial for removing impurities, including the precursors to or Impurity A itself. google.com

Degradation-Related Formation

While primarily a process-related impurity, the potential for Rosuvastatin to degrade and form various impurities under stress conditions has been extensively studied.

Stress Condition Induction and Degradation Products Profiling

Forced degradation studies on Rosuvastatin have been conducted under various stress conditions as per International Conference on Harmonisation (ICH) guidelines. These conditions include exposure to acid, base, oxidation, heat, and light. nih.govoup.com

Significant degradation of Rosuvastatin has been observed under acidic (e.g., 0.1N HCl at 80°C) and photolytic (UV light) conditions. nih.govoup.com Acid hydrolysis, in particular, leads to the formation of several degradation products, including the Rosuvastatin anti-isomer and other unknown impurities. nih.gov Oxidative stress, induced by agents like hydrogen peroxide, also results in the formation of degradation products. nih.govoup.com In contrast, Rosuvastatin shows considerable stability under neutral, basic, and thermal stress conditions, with minimal degradation observed. nih.govoup.com

A study identified a new impurity, characterized as a meglumine (B1676163) adduct, which formed under accelerated stability conditions (40°C/75% RH) and was notably enhanced by thermal stress. tsijournals.com Another study focusing on gamma radiation-induced degradation identified nine major degradation products, highlighting the drug's susceptibility to free radical-induced degradation. nih.gov

Table 2: Summary of Rosuvastatin Degradation under Various Stress Conditions

Stress Condition Observation Key Degradation Products Reference
Acid Hydrolysis (0.1N HCl, 80°C) Significant degradation Rosuvastatin anti-isomer, unknown impurities, RSV methyl ester nih.govscielo.br
Oxidation (e.g., H₂O₂) Degradation observed Polar impurities, unknown degradation products nih.govoup.com
Photolytic (UV light) Significant degradation Rosuvastatin anti-isomer, unknown impurities nih.govoup.com
Base Hydrolysis Stable - nih.gov
Thermal Stress Generally stable, but can enhance certain impurities Meglumine adduct (in drug product) nih.govtsijournals.com
Neutral Hydrolysis Stable - nih.gov
Gamma Radiation Significant degradation Nine major degradation products nih.gov

Proposed Chemical Degradation Pathways

The degradation of Rosuvastatin can follow several chemical pathways. Under acidic conditions, esterification of the carboxylic acid group can occur, leading to the formation of products like Rosuvastatin methyl ester. scielo.br The lactone form of Rosuvastatin is a major degradation product that can form via intramolecular esterification, a reaction influenced by the solvent type. chemicalpapers.com The presence of water can enhance the hydrolysis of the lactone back to Rosuvastatin. chemicalpapers.com Photolytic degradation has been proposed to involve a cyclization reaction through a 1,5-hydrogen shift. nih.gov

While these studies provide a broad understanding of Rosuvastatin's degradation profile, the direct formation of this compound as a degradation product from the final Rosuvastatin molecule under these stress conditions is not explicitly detailed in the provided search results. Its primary origin remains linked to the synthesis process.

Synthetic Strategies for Rosuvastatin Ep Impurity a As a Reference Standard

Development of Targeted Synthesis Routes

The creation of Rosuvastatin (B1679574) EP Impurity A as a reference material necessitates dedicated synthetic routes that are both efficient and reproducible. These routes are often developed to specifically yield the impurity in a controlled manner, allowing for its isolation and purification.

Multi-step Reaction Sequences and Pathway Optimization

Another disclosed method for preparing Rosuvastatin Impurity A involves a three-step process. google.com The optimization of these pathways is crucial to maximize yield and purity. For instance, in one patented method, the reaction conditions for each step have been carefully optimized to produce the impurity with a high purity of over 99%, making it suitable for use as a reference standard. google.com The complexity of the Rosuvastatin molecule and its intermediates means that multiple reaction sites are available, which can lead to the formation of various by-products. google.com Therefore, pathway optimization focuses on maximizing the formation of the desired impurity while minimizing other related substances.

The synthetic pathway for Rosuvastatin itself is a complex, multi-step process that can include reactions such as cyclocondensation, dehydrogenation, and modified Wittig reactions. waters.com The synthesis of Impurity A can leverage intermediates from the main Rosuvastatin synthesis.

Table 1: Example of a Multi-step Synthesis for Rosuvastatin EP Impurity A researchgate.netgoogle.com

StepDescriptionKey Intermediates
1Formation of β-hydroxy sulfonamideβ-hydroxy sulfonamide
2Coupling with the pyrimidine (B1678525) coreN/A
3Side chain elongationN/A
4Introduction of dihydroxy functionalityN/A
5Hydrolysis of esterRosuvastatin Impurity A (acid form)
6Salt formationRosuvastatin Impurity A (calcium salt)

Note: The table provides a generalized sequence based on available data. Specific intermediates and reaction details can vary between different synthetic routes.

Reagent Selection and Reaction Condition Optimization

The selection of reagents and the optimization of reaction conditions are critical for the successful synthesis of this compound. The choice of solvents, bases, catalysts, and temperature can significantly influence the reaction's outcome, including yield and purity.

For example, in a patented synthesis of a chiral isomer impurity of Rosuvastatin, specific conditions are outlined. google.com The oxidation of an alcohol to an aldehyde is carried out using manganese dioxide, with the molar ratio of manganese dioxide to the starting material being a critical parameter (20-22:1) and the reaction temperature controlled at 30-40 °C. google.com In a subsequent reduction step, the temperature for the addition of sodium borohydride (B1222165) is maintained at -5 to 0 °C, while the main reduction reaction proceeds at 15-30 °C. google.com

In another disclosed method for preparing Rosuvastatin Impurity A, the synthesis involves the use of reagents such as lithium diisopropylamine (B44863) (LDA) and n-butyl lithium (n-BuLi) in a tetrahydrofuran (B95107) (THF) solvent. google.com The final step of this synthesis involves the dropwise addition of a 5% calcium acetate (B1210297) aqueous solution to form the calcium salt of the impurity. google.com

The optimization of these conditions is essential. For instance, a patented method for preparing known impurities of rosuvastatin specifies that in an oxidation step, the choice of oxidant can include potassium permanganate, manganese dioxide, or the Dess-Martin periodinane, with dichloromethane (B109758) as the solvent and a reaction temperature of 10-40 °C. google.com The subsequent alkaline hydrolysis is performed using sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide at a controlled temperature of -10 to 20 °C. google.com

Derivation from Related Substances or Precursors

This compound can be synthesized from precursors or intermediates that are also part of the main Rosuvastatin synthesis. This approach is often practical as it utilizes compounds that are already being produced.

One method describes the synthesis of related substances of Rosuvastatin starting from a common intermediate, t-Butyl-6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate. magtechjournal.com This highlights the potential to divert intermediates from the primary manufacturing process to specifically synthesize impurities for use as reference standards.

The synthesis of Impurity A is described as starting from the formation of a β-hydroxy sulfonamide as a key intermediate. researchgate.net This intermediate is then elaborated through subsequent reaction steps to yield the final impurity. This demonstrates a targeted synthesis that may parallel early stages of the Rosuvastatin synthesis before diverging to form the specific impurity.

Control of Stereochemistry and Regioselectivity in Synthesis

The stereochemistry of Rosuvastatin and its impurities is a critical quality attribute. Rosuvastatin itself is a (3R, 5S) diastereomer. waters.com Consequently, the synthesis of this compound must also afford the correct stereochemistry.

The control of stereochemistry is often established early in the synthetic sequence. For instance, the use of chiral starting materials or enantioselective reactions is a common strategy. In the broader context of statin synthesis, methods like the Keck enantioselective allylation and VO(acac)2-catalyzed syn-diastereoselective epoxidation are employed to set the required stereocenters. researchgate.net

A key step in many Rosuvastatin syntheses that controls the geometry of the double bond is the Horner-Wadsworth-Emmons (HWE) reaction, which is a modified Wittig reaction. waters.com This reaction is used to create the E-alkene stereochemistry of the heptenoic acid side chain. waters.com By "locking in" the E-alkene stereochemistry, the subsequent reduction steps can be controlled to yield the desired (3R, 5S) configuration. waters.com

A patented method for synthesizing a chiral isomer impurity of rosuvastatin highlights a strategy for separating diastereomers. google.com It was discovered that the (3R, 5S) and (3R, 5R) isomers of a key intermediate exhibit different chemical properties, specifically in their hydrolysis rates under alkaline conditions at different temperatures. google.com The (3R, 5S) isomer can be hydrolyzed at a very low temperature, while the (3R, 5R) isomer requires a higher temperature. google.com This difference in reactivity allows for the separation of the two isomers. google.com This principle of exploiting differential reactivity can be a powerful tool for controlling stereochemistry in the synthesis of statin impurities.

Isolation and Purification Methodologies for Rosuvastatin Ep Impurity a

Preparative Chromatographic Techniques

Preparative chromatography is the most prevalent and effective method for isolating rosuvastatin (B1679574) impurities. tsijournals.com This technique separates compounds based on their differential distribution between a stationary phase and a mobile phase, allowing for the collection of purified fractions of the target impurity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a cornerstone technique for isolating impurities that are present in small quantities within a complex mixture, such as a drug substance or a forced degradation sample. tsijournals.com To enhance the concentration of a specific impurity for isolation, drug products may be subjected to stress conditions like heat. tsijournals.com For instance, one study enhanced an impurity to 4.0% by heating the drug product at 105°C for 10 days before proceeding with isolation via preparative HPLC. tsijournals.com

The process involves scaling up an analytical HPLC method to accommodate larger sample loads. Specific columns and mobile phases are selected to achieve optimal separation between Rosuvastatin and Impurity A. google.com

Below is a table summarizing typical conditions used in preparative HPLC for the isolation of rosuvastatin impurities.

ParameterCondition 1Condition 2
Chromatography SystemAgilent 1200 series preparative HPLC systemPreparative high performance liquid chromatography
ColumnNot SpecifiedSinochrom ODS-BP (20 × 300mm)
Mobile PhaseNot SpecifiedAcetonitrile-water-trifluoroacetic acid (500:500:1)
Detection WavelengthNot Specified215 nm
Column TemperatureNot SpecifiedRoom Temperature

After separation, the fractions containing the purified impurity are collected, combined, and concentrated, often to dryness, to yield the isolated material. google.com

Column Chromatography

For impurities that can be synthesized or are present at higher concentrations, traditional column chromatography using a stationary phase like silica (B1680970) gel is a viable purification method. nih.gov In one example related to a rosuvastatin impurity, a reaction residue was purified by column chromatography using a silica gel stationary phase and a mobile phase of c-hexane:acetone (B3395972) (65:45) to yield the purified compound. nih.gov

Non-Chromatographic Isolation Procedures

Extraction

Liquid-liquid extraction is frequently used to separate compounds based on their differing solubilities in two immiscible liquid phases. For example, after a synthesis reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). nih.gov The organic layer, containing the desired compound, is then washed, dried, and evaporated to yield a residue that can be further purified. nih.gov

Crystallization and Salt Formation

Crystallization is a powerful purification technique. For the parent drug, rosuvastatin, processes have been developed where it is converted to an amine salt, such as an isopropylammonium or cyclohexylammonium salt, which is then purified by recrystallization before being converted back to the final calcium salt. googleapis.comgoogleapis.com This principle of purification via the formation and recrystallization of a salt could potentially be applied to impurities if they possess suitable functional groups.

Purity Assessment of Isolated Material

Once Rosuvastatin EP Impurity A has been isolated, its purity must be rigorously assessed to qualify it as a reference standard. tsijournals.com A combination of chromatographic and spectroscopic techniques is employed to confirm both the purity and the structural identity of the material. tsijournals.comsynthinkchemicals.com A purity of over 98% is often achieved for isolated impurities. tsijournals.com

High-Performance Liquid Chromatography (HPLC)

The primary method for determining the purity of the isolated material is analytical HPLC. googleapis.com The isolated impurity is analyzed using a validated, stability-indicating HPLC method, and its purity is typically determined by the area percentage of its peak relative to all other peaks in the chromatogram. googleapis.com A purity of more than 99.5% is considered high for a reference standard. googleapis.com

Spectroscopic Techniques

A suite of spectroscopic methods is used to confirm that the isolated material has the correct chemical structure, which corroborates its identity and purity. tsijournals.com The comprehensive data package provided with a reference standard typically includes results from multiple analytical techniques. synthinkchemicals.com

The table below details the common analytical methods used for the characterization and purity assessment of isolated rosuvastatin impurities.

Analytical TechniquePurpose and Information Provided
HPLC (High-Performance Liquid Chromatography)Determines the percentage purity of the compound by separating it from any remaining impurities. synthinkchemicals.com
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its molecular formula. tsijournals.comsynthinkchemicals.com Techniques like LC-MS/MS and HRMS provide further structural information. tsijournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure. 1H-NMR and 13C-NMR are used to elucidate the exact arrangement of atoms. tsijournals.comsynthinkchemicals.com
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, providing further confirmation of its identity. tsijournals.comsynthinkchemicals.com
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, often used to determine the presence of residual solvents or water. synthinkchemicals.com

Together, these methods provide a comprehensive profile of the isolated this compound, confirming its high purity and verifying its structural identity for use as a certified reference material. synzeal.comglppharmastandards.com

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation of Rosuvastatin Ep Impurity a

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Rosuvastatin (B1679574) EP Impurity A, comprehensive NMR studies, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) experiments, are essential for its complete characterization.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of Rosuvastatin EP Impurity A, specific proton signals corresponding to the aromatic, pyrimidine (B1678525), and side-chain moieties are observed. While specific chemical shift values can vary slightly based on the solvent and instrument, representative data is crucial for identification.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment.

To establish the connectivity between protons and carbons and to resolve complex spectral overlaps, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. veeprho.comveeprho.com These advanced experiments are instrumental in piecing together the molecular structure of the impurity. A certificate of analysis for a related compound, this compound t-Butyl Ester, confirms that NMR data conforms to the expected structure. lgcstandards.com

Table 1: Representative NMR Data for Rosuvastatin Impurities This table is illustrative. Actual chemical shifts can vary.

Technique Description Typical Application for this compound
¹H NMR Maps the chemical environment of protons. Identifies aromatic protons, isopropyl group protons, N-methyl protons, and protons on the dihydroxy heptenoic acid side chain.
¹³C NMR Provides a spectrum of the carbon framework. Confirms the presence of carbonyl, aromatic, and aliphatic carbons, and distinguishes between different carbon environments in the pyrimidine ring and side chain.
COSY Shows correlations between coupled protons. Establishes proton-proton connectivities within the side chain and aromatic systems.
HSQC Correlates directly bonded proton and carbon atoms. Assigns protons to their respective carbon atoms, confirming C-H bonds.

| HMBC | Shows correlations between protons and carbons over two or three bonds. | Elucidates long-range connectivities, crucial for linking the pyrimidine core to the side chain and other functional groups. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. tsijournals.com For this compound, HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the deduction of its molecular formula. researchgate.net The molecular formula for this compound has been reported as C₂₅H₃₄FN₃O₇S with a corresponding molecular weight of 539.61. scribd.com A related salt form, this compound (Calcium Salt), has a molecular formula of C₂₅H₃₃FN₃O₇S · 1/2Ca and a molecular weight of 538.61. allmpus.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is employed to study the fragmentation pattern of the impurity. tsijournals.com In a typical LC-MS/MS experiment, the impurity is first separated from other components by liquid chromatography and then introduced into the mass spectrometer. The precursor ion (the molecular ion of the impurity) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. Analysis of these fragment ions provides valuable structural information and helps to confirm the proposed structure. The fragmentation pathways of Rosuvastatin and its degradation products have been studied in detail, providing a basis for the analysis of its impurities. nih.gov

Table 2: HRMS and LC-MS/MS Data for this compound This table presents expected data based on the known structure.

Technique Parameter Expected Value/Information
HRMS Molecular Formula C₂₅H₃₄FN₃O₇S
Accurate Mass [M+H]⁺ Provides a high-precision mass-to-charge ratio to confirm the elemental composition.
LC-MS/MS Precursor Ion (m/z) Corresponds to the protonated molecule [M+H]⁺.
Major Fragment Ions (m/z) Characteristic fragments resulting from the cleavage of the sulfonamide bond, loss of water from the side chain, and fragmentation of the pyrimidine ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. This technique is often included in the characterization data for Rosuvastatin impurities. veeprho.comveeprho.com

The presence of hydroxyl (-OH) groups in the side chain is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong band around 1700-1730 cm⁻¹. The N-H stretching of the sulfonamide group can also be observed. Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, will also be present in the fingerprint region of the spectrum, providing further confirmation of the structure.

Table 3: Key IR Absorption Bands for this compound This table provides representative frequency ranges for the main functional groups.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3400 - 3200 (broad)
Carboxylic Acid (C=O) C=O Stretch 1730 - 1700
Sulfonamide (S=O) S=O Stretch 1350 - 1300 and 1160 - 1140
Aromatic Ring C=C Stretch 1600 - 1450

| Carbon-Fluorine (C-F) | C-F Stretch | 1250 - 1000 |

Complementary Spectroscopic Techniques

While NMR, MS, and IR are the primary techniques for structural elucidation, other methods can provide complementary information. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy can be used to confirm the presence of the chromophoric pyrimidine ring system. Chiral chromatography techniques are essential for determining the stereochemical purity of the impurity, particularly with respect to the stereocenters in the dihydroxy heptenoic acid side chain. derpharmachemica.com The comprehensive characterization of Rosuvastatin impurities often involves a combination of these advanced analytical methods to ensure their unambiguous identification and quantification. tsijournals.comgoogle.com

Analytical Method Development and Validation for Quantification of Rosuvastatin Ep Impurity a

Chromatographic Methodologies for Impurity Profiling

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. researchgate.net Due to the structural similarity between Rosuvastatin (B1679574) and its impurities, developing a selective analytical method is often challenging. dntb.gov.uanih.gov The primary goal is to achieve baseline separation of all related substances from the main API peak and from each other to ensure accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Rosuvastatin and its impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. asianjpr.com

Several studies have focused on developing stability-indicating HPLC methods that can separate Rosuvastatin from its degradation products and process-related impurities, including Impurity A. researchgate.netscielo.br For instance, a method was developed using a Sunfire C18 column (250 x 4.6 mm, 5 µm) with a gradient mixture of 10 mM ammonium (B1175870) acetate (B1210297), acetonitrile (B52724), and methanol (B129727). asianjpr.com This method successfully resolved Rosuvastatin and its lactone impurity with a resolution factor greater than 10.0. asianjpr.com Another HPLC method utilized a Symmetry C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a 65:35 v/v ratio, achieving a retention time of 2.647 minutes for Rosuvastatin. ijrrr.com

The European Pharmacopoeia (EP) monograph for Rosuvastatin tablets describes an HPLC method for impurity profiling that uses a C18-bonded silica (B1680970) column and a gradient elution, though it is noted for having a long run time of 46 minutes. nih.govresearchgate.net The development of new methods often aims to improve upon these established procedures by reducing analysis time and improving resolution. dntb.gov.ua

Table 1: Examples of HPLC Systems for Rosuvastatin Impurity Analysis
Stationary PhaseMobile PhaseDetectionReference
Sunfire C18 (250 x 4.6 mm, 5 µm)Gradient of 10 mM ammonium acetate, acetonitrile, and methanolUV at 242 nm asianjpr.com
Symmetry C18 (150 mm x 4.6 mm, 5 µm)Acetonitrile:Potassium dihydrogen phosphate buffer (pH 4.0) (65:35 v/v)UV at 216 nm ijrrr.com
Eclipse XDB plus C18 (150 mm x 4.6 mm, 5 µm)Acetonitrile:Water (60:40 v/v)UV at 242 nm researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including improved speed, sensitivity, and resolution, primarily due to the use of columns with smaller particle sizes (typically under 2 µm). nih.govnih.gov

A novel, highly selective UHPLC method was developed for the determination of Rosuvastatin and all its related substances as listed in the European Pharmacopoeia. nih.govnih.gov This method achieved baseline separation of all impurities, including Impurity A, in less than 15 minutes. nih.govnih.gov A key feature of this method was the use of an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) under isocratic conditions. nih.govresearchgate.net The optimization process involved evaluating the effects of mobile phase composition and temperature to achieve the desired chemo-selective separation. nih.gov The final optimized conditions were a mobile phase of methanol and 0.025% trifluoroacetic acid (TFA) in a 45:55 (v/v) ratio, a column temperature of 55 °C, and a flow rate of 0.5 mL/min. nih.govmdpi.com This method successfully resolved Impurity A from other related substances, which was a challenge in previously reported methods where co-elution was an issue. nih.gov

Stationary Phase and Mobile Phase Chemistry Selection

The choice of stationary and mobile phases is paramount in developing a successful chromatographic separation. For Rosuvastatin and its impurities, C18 columns are the most frequently used stationary phases due to their versatility in reversed-phase chromatography. nih.govasianjpr.comscielo.br Column selection can range from standard HPLC columns like the Sunfire C18 (250 mm x 4.6 mm, 5µm) to advanced UHPLC columns such as the Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm), which is based on a bridged ethylsiloxane/silica hybrid (BEH) structure for higher efficiency. nih.govasianjpr.com

Mobile phase selection involves a careful balance of organic modifiers and aqueous components to achieve optimal selectivity and resolution. Common organic modifiers include acetonitrile and methanol. asianjpr.com The aqueous phase is often a buffer solution (e.g., ammonium acetate, potassium dihydrogen phosphate) or an acidic additive like trifluoroacetic acid (TFA). nih.govasianjpr.comijrrr.com For instance, an optimized UHPLC method utilized a mobile phase of methanol and 0.025% TFA (45:55 v/v), which provided excellent separation without the need for buffers. nih.govmdpi.com In another HPLC method, a gradient mixture of 10 mM ammonium acetate with acetonitrile and methanol was employed. asianjpr.com The pH of the mobile phase can also be a critical factor in achieving good separation. researchgate.net

Table 2: Stationary and Mobile Phase Combinations
Stationary Phase (Column)Mobile Phase CompositionModeReference
Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Methanol-TFA 0.025% (45:55 v/v)Isocratic UHPLC nih.govmdpi.com
Sunfire C18 (250 x 4.6 mm, 5 µm)Solvent A: 10 mM ammonium acetate; Solvent B: Acetonitrile:Methanol (50:50 v/v)Gradient HPLC asianjpr.com
CHIRALPAK IB (250 x 4.6mm, 5µm)n-heptane, 2-propanol and trifluoroaceticacid (85:15:01v/v)Normal Phase HPLC ijpda.org

Detection Techniques (e.g., UV-Diode Array Detection, Mass Spectrometric Detection)

The most common detection technique for quantifying Rosuvastatin and its impurities is UV-Diode Array Detection (DAD). nih.govasianjpr.com The selection of the detection wavelength is crucial for achieving adequate sensitivity for all compounds of interest. For Rosuvastatin and its impurities, wavelengths are typically set around 240 nm or 242 nm. nih.govasianjpr.com A wavelength of 254 nm has also been reported. scribd.com DAD provides the advantage of acquiring spectra across a range of wavelengths, which aids in peak purity assessment and compound identification. asianjpr.com

For structural elucidation and identification of unknown impurities, Mass Spectrometric (MS) detection is invaluable. nih.gov Techniques like LC-MS/MS and nanoUPLC-QTOF-MS/MS have been used to identify and characterize degradation products of Rosuvastatin. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. nih.gov While primarily used for identification, MS can also be used for quantification, offering high sensitivity and selectivity.

Validation of Analytical Methods according to ICH Guidelines

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. nih.govnih.govnih.gov Validation demonstrates that the method is linear, precise, accurate, specific, and robust. nih.govmdpi.com

Method Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.govmdpi.com In the context of impurity profiling, this means the method must be able to separate the impurity peaks from the main API peak and from each other. nih.gov

To establish specificity, a solution containing Rosuvastatin and all its known impurities, including Impurity A, is analyzed. nih.gov The resolution between adjacent peaks is a key measure of selectivity. A resolution factor (Rs) of greater than 1.5 is generally considered to indicate baseline separation. nih.gov In the development of a UHPLC method, the optimized conditions demonstrated excellent resolution for all EP-listed impurities. nih.govmdpi.com The specificity of the method is further confirmed by analyzing individual solutions of each impurity to confirm their retention times and by checking for peak purity using DAD. nih.govasianjpr.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are also performed to demonstrate that the method can separate the API from any potential degradation products. dntb.gov.ua

Table 3: Validation Data Example for Specificity
CompoundRelative Retention Time (RRT)Resolution (Rs) with Adjacent PeakReference
Impurity A~0.9> 2.0 nih.govmdpi.comscribd.com
Rosuvastatin1.00- mdpi.com
Impurity B~1.1> 2.0 scribd.com

Note: RRT and Rs values are examples from developed methods and may vary depending on specific chromatographic conditions.

Linearity, Range, and Sensitivity (LOD, LOQ)

The validation of an analytical method requires demonstrating a direct and proportional relationship between the concentration of an analyte and the method's response. For Rosuvastatin EP Impurity A, this has been established through rigorous testing as outlined in various studies.

Detailed Research Findings:

A highly selective ultra-high-performance liquid chromatographic (UHPLC) method was developed and validated for the determination of rosuvastatin and its related substances, including Impurity A. researchgate.netnih.gov The method validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.gov

Linearity: The linearity of the method for impurities, including Impurity A, was assessed by analyzing solutions containing the impurities at concentrations ranging from their limit of quantitation (LOQ) up to 200% of the specification limit. researchgate.net A study performed linearity tests for impurities with standard solutions at concentrations ranging from approximately 18-21 µg/mL to 180-210 µg/mL. researchgate.net The response was found to be linear, as demonstrated by a high correlation coefficient. In one UHPLC method, the linearity for Rosuvastatin and its impurities was established, yielding a correlation coefficient (r²) greater than 0.999. nih.gov

Range: The specified range for the quantification of impurities typically covers from the LOQ to 150% or 200% of the impurity specification limit, ensuring the method is suitable for quantifying the impurity at levels expected in the product and for excursions beyond the limit. researchgate.net

Sensitivity (LOD & LOQ): The sensitivity of the analytical method is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). These are determined by injecting a series of diluted solutions and measuring the signal-to-noise (S/N) ratio, with LOD corresponding to an S/N ratio of 3 and LOQ to an S/N ratio of 10. researchgate.net For this compound (IMP-A), specific values have been determined, demonstrating the method's high sensitivity. nih.gov

Table 1: Linearity and Sensitivity Data for this compound

Parameter Result Source
Linearity (r²) >0.999 nih.gov
Range LOQ to 150% of specification limit researchgate.net
LOD (µg/mL) 0.015 researchgate.netnih.gov

| LOQ (µg/mL) | 0.045 | researchgate.netnih.gov |

Precision and Accuracy Assessment

Precision and accuracy are fundamental to the validation of any quantitative method, ensuring that the results are both reproducible and close to the true value.

Detailed Research Findings:

Precision: Method precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Repeatability is assessed by performing multiple analyses (typically six) of a sample on the same day, by the same analyst, and on the same equipment. researchgate.net

Intermediate Precision is determined by having a different analyst, on a different day, and often using a different instrument, perform the analysis. researchgate.net The precision is expressed as the percentage of relative standard deviation (%RSD). For the quantification of this compound, the %RSD values for peak areas were found to be well within the accepted limits (typically ≤ 2.0%), confirming the method's high precision. nih.govresearchgate.net

Accuracy: Accuracy is determined through recovery studies. This involves spiking a sample placebo with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). researchgate.net The method is then used to analyze these spiked samples, and the percentage of the impurity recovered is calculated. researchgate.net Studies on a validated UHPLC method demonstrated excellent recovery for all impurities, including Impurity A, with recovery values typically falling within the 90-110% range. researchgate.netnih.gov

Table 2: Precision and Accuracy Data for this compound

Parameter Measurement Result Source
Precision Repeatability (%RSD) < 2.0% nih.govresearchgate.net
Intermediate Precision (%RSD) < 2.0% nih.govresearchgate.net
Accuracy Recovery at LOQ Level (%) 98.7 researchgate.netnih.gov
Recovery at 100% Level (%) 99.4 researchgate.netnih.gov

Method Robustness and Solution Stability

A robust analytical method is capable of remaining unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use. Solution stability is also crucial to ensure that the sample does not degrade during the analysis time.

Detailed Research Findings:

Method Robustness: Robustness is evaluated by making minor changes to critical method parameters and observing the effect on the results. scielo.br Common variations include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min). scielo.br

Column temperature (e.g., ± 5 °C). scielo.br

Solution Stability: The stability of both standard and sample solutions is tested by storing them under specified conditions (e.g., at 25 °C) and analyzing them at set intervals (e.g., 6, 12, 24, and 48 hours). eurasianjournals.com The results from these analyses are compared to those from freshly prepared solutions. Studies have shown that solutions containing rosuvastatin and its impurities, including Impurity A, are stable for at least 24 to 48 hours, with no significant degradation observed. scielo.breurasianjournals.com

Development of "Green" Analytical Chemistry Approaches

In recent years, there has been a significant push to develop analytical methods that are more environmentally friendly, a concept known as "Green Analytical Chemistry" (GAC). researchgate.net This approach aims to minimize the use and generation of hazardous substances.

Detailed Research Findings:

The principles of GAC are being applied to the analysis of rosuvastatin and its impurities. researchgate.net The primary focus has been on replacing hazardous solvents used in the mobile phase with more benign alternatives. researchgate.net

Solvent Substitution: Traditional reversed-phase HPLC methods often use acetonitrile and buffers. Green approaches have successfully developed methods using ethanol (B145695), a much safer and more environmentally friendly solvent, in combination with other solvents like methanol and ethyl acetate. researchgate.netresearchgate.net One study successfully used a mobile phase of 0.1% Trifluoroacetic acid and ethanol (40:60 v/v) for the analysis of rosuvastatin. researchgate.net

Greenness Assessment: The environmental impact of these newer methods is often evaluated using specific tools. The Analytical Eco-Scale, AGREE metrics, and Green Analytical Procedure Index (GAPI) are used to quantify the "greenness" of a method. researchgate.netbohrium.com A developed green HPLC method for rosuvastatin received favorable scores (AES: 69, AGREE: 0.61), indicating a moderate adherence to GAC principles and a significant improvement over traditional methods. researchgate.net These efforts demonstrate a commitment to developing analytical solutions that are not only scientifically sound but also environmentally responsible. uran.ua

Pharmacopoeial Standards and Impurity Profiling of Rosuvastatin Ep Impurity a

Compliance with European Pharmacopoeia (EP) Monographs

The European Pharmacopoeia provides detailed monographs for rosuvastatin (B1679574) calcium and its tablet formulations, outlining the requirements for identification, purity, and assay. edqm.euscribd.com These monographs serve as the official standards for ensuring the quality of rosuvastatin products within Europe.

Designated Limits and Acceptance Criteria for Impurity A

The European Pharmacopoeia sets specific limits for impurities in both rosuvastatin active substance and its tablet form. For Rosuvastatin Calcium as a drug substance, the EP monograph specifies a limit for Impurity A of a maximum of 0.2%. scribd.com In the monograph for Rosuvastatin Tablets, however, the peaks due to impurities A and B are disregarded in the calculation of total impurities. edqm.eu This indicates a different approach to controlling these specific impurities in the finished product compared to the API.

The reporting threshold, the level above which an impurity must be reported, is also defined. edqm.eu For rosuvastatin calcium, the reporting threshold is 0.05%. scribd.com Any impurity found at or above this level must be documented.

Table 1: EP Limits for Rosuvastatin Impurities

Impurity Substance Limit Tablet Limit
Impurity A ≤ 0.2% scribd.com Disregarded edqm.eu
Impurity B ≤ 0.5% scribd.com Disregarded edqm.eu
Impurity C ≤ 0.6% scribd.com ≤ 1.5% edqm.eu
Impurity D Not specified in substance monograph ≤ 1.5% edqm.eu
Impurity FP-A Not specified in substance monograph ≤ 0.5% edqm.eu
Unspecified Impurities ≤ 0.10% each scribd.com ≤ 0.2% each edqm.eu
Total Impurities ≤ 1.2% scribd.com ≤ 2.5% edqm.eu

Role of Reference Standards in Pharmacopoeial Testing

Reference standards are crucial for the accurate identification and quantification of impurities during pharmacopoeial testing. chemicea.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a Rosuvastatin for system suitability Chemical Reference Substance (CRS) which contains impurities A, B, and C. edqm.eu This reference standard is used to verify the performance of the analytical method, ensuring that the system can adequately separate the main component (rosuvastatin) from its impurities. edqm.eunih.gov

The use of a well-characterized reference standard allows for the proper identification of the peak corresponding to Impurity A in a chromatogram based on its relative retention time. scribd.comedqm.eu This is a fundamental step before any quantification can be performed. The availability of these standards from pharmacopoeial bodies ensures consistency and reliability in testing across different laboratories and manufacturers. lgcstandards.com

Comprehensive Impurity Profiling in Pharmaceutical Development and Quality Control

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance and drug product. asianjpr.com This is a critical activity throughout the pharmaceutical development lifecycle, from early process development to routine quality control of the final product. chemicea.com

Application in Quality Assurance and Release Testing

In quality assurance and release testing, the primary goal is to ensure that each batch of rosuvastatin meets the pre-defined quality standards before it is released to the market. scribd.com Analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are employed to separate and quantify rosuvastatin and its related substances, including Impurity A. nih.govijrrr.com

The results of these tests are compared against the acceptance criteria set in the pharmacopoeial monographs and the product's marketing authorization. edqm.eu This ensures that the levels of Impurity A and other impurities are within the acceptable limits, safeguarding the product's quality and efficacy. chemicea.com

Stability-Indicating Methodologies for Impurity A Monitoring

Stability-indicating analytical methods are essential for monitoring changes in the impurity profile of a drug product over its shelf life. nih.govresearchgate.net These methods are validated to demonstrate that they can accurately measure the drug substance and its impurities in the presence of degradation products. scielo.brresearchgate.net

For Rosuvastatin EP Impurity A, which can be a degradation product, stability studies are performed under various stress conditions (e.g., heat, light, humidity, and different pH levels) to understand its formation pathways. chemicea.com The data from these studies help in establishing appropriate storage conditions and a shelf-life for the drug product, ensuring that Impurity A remains within its specified limits throughout its intended use. nih.gov The development of stability-indicating methods is a key requirement of regulatory bodies worldwide. asianjpr.comscielo.br

Global Regulatory Frameworks for Impurity Control (e.g., ICH Q3A/B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for impurity control. The ICH Q3A(R2) and Q3B(R2) guidelines outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively. ich.orgich.orgeuropa.eueuropa.eu

These guidelines establish a framework for managing impurities based on the maximum daily dose of the drug. ich.org The thresholds trigger the need for further scientific assessment of an impurity. The European Pharmacopoeia's approach to controlling impurities in rosuvastatin is in line with these ICH principles. edqm.eu The limits set for Impurity A and other related substances are based on toxicological data and what is achievable through good manufacturing practices (GMP). ich.org The ICH guidelines, in conjunction with pharmacopoeial standards, create a robust regulatory framework for ensuring the quality and safety of pharmaceutical products. edqm.euhealthinformaticsjournal.com

Advanced Research Directions and Computational Studies of Rosuvastatin Ep Impurity a

Computational Chemistry and Molecular Modeling for Structure-Activity Relationships or Stability

While specific computational chemistry studies exclusively targeting Rosuvastatin (B1679574) EP Impurity A are not extensively documented in publicly available literature, the principles of molecular modeling are widely applied in pharmaceutical sciences to understand and predict the behavior of such impurities.

Computational approaches can be instrumental in elucidating the structure-activity relationship (SAR) and stability of Rosuvastatin EP Impurity A. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide insights into the electronic structure, reactivity, and conformational dynamics of the impurity.

Key areas of investigation using computational chemistry could include:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the impurity molecule. This is crucial as the conformation can influence its interaction with biological targets and its degradation pathways.

Reactivity Prediction: Calculating molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps to predict sites susceptible to nucleophilic or electrophilic attack. This information can help in understanding its potential to react with other molecules or degrade under certain conditions.

Interaction with Biological Targets: While Rosuvastatin's primary target is HMG-CoA reductase, computational docking studies could explore whether this compound has any affinity for this or other enzymes. Such studies help in assessing any potential off-target effects or altered pharmacological activity.

Stability Prediction: Simulating the molecule's behavior under various conditions (e.g., pH, temperature) to predict its degradation pathways and the formation of further impurities. This is vital for establishing appropriate storage and handling conditions.

Table 1: Potential Computational Methods and Their Applications for this compound

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Electronic structure calculation, reactivity predictionUnderstanding chemical stability, identifying reactive sites for degradation.
Molecular Dynamics (MD) Simulations Simulating molecular motion over timeAssessing conformational flexibility, predicting interactions with solvents and other molecules.
Molecular Docking Predicting binding affinity and mode to a biological targetEvaluating potential for biological activity or interference with the primary drug's action.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity or propertiesPredicting the potential toxicity or pharmacological activity of the impurity based on its structural features.

Mechanistic Studies of Impurity Formation at the Atomic/Molecular Level

The formation of impurities during drug synthesis is a complex process influenced by reaction conditions, raw materials, and intermediates. nih.gov Understanding the precise mechanism of how this compound is formed is crucial for developing strategies to minimize its presence.

Impurities in rosuvastatin can arise from various sources, including by-products of the synthesis process and degradation of the active pharmaceutical ingredient (API). chemicea.com For instance, studies on other rosuvastatin impurities have shown that they can be formed through processes like oxidation or hydrolysis under stress conditions such as heat and humidity. tsijournals.com The formation of lactone impurities, for example, can occur through intramolecular esterification. researchgate.net

Isotopic Labeling Studies: Using isotopically labeled starting materials or reagents to trace the origin of each atom in the impurity molecule.

Kinetic Studies: Monitoring the rate of impurity formation under different reaction conditions (temperature, pH, catalyst concentration) to identify the rate-determining step.

Computational Modeling of Reaction Pathways: Using quantum mechanics calculations to model potential transition states and intermediates, thereby elucidating the most energetically favorable pathway for impurity formation.

A study on a new impurity in a Rosuvastatin calcium tablet dosage form demonstrated that thermal stress could enhance the formation of certain degradation products. tsijournals.com Similarly, gamma radiation has been shown to induce the degradation of rosuvastatin, leading to various products through mechanisms like radical hydroxylation and cyclization. nih.gov These findings highlight the importance of understanding the degradation pathways to control impurity levels.

Future Trends in Impurity Control and Analytical Technologies

The field of pharmaceutical impurity analysis is constantly evolving, driven by stricter regulatory requirements and the need for more sensitive and efficient methods. nih.govapacsci.com

Future trends in the control and analysis of impurities like this compound include:

Advanced Analytical Techniques: The use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-Nuclear Magnetic Resonance (NMR) spectroscopy is becoming standard for the identification and quantification of impurities at very low levels. nih.govbiomedres.usresearchgate.net High-Resolution Mass Spectrometry (HRMS) and Ultra-Performance Liquid Chromatography (UPLC) offer enhanced sensitivity and resolution for complex impurity profiles. apacsci.comemanresearch.org

Process Analytical Technology (PAT): The implementation of PAT involves real-time monitoring and control of the manufacturing process to ensure consistent product quality and minimize impurity formation. apacsci.com Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy can be integrated into the production line for in-situ analysis. thermofisher.com

Predictive Toxicology and In Silico Assessment: Computational tools are increasingly used to predict the potential toxicity of impurities, including genotoxicity. labmanager.com This allows for a risk-based approach to impurity control, focusing on those with the highest potential for harm.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes that reduce the formation of impurities and the use of hazardous solvents. thermofisher.com

Automation and Artificial Intelligence (AI): AI and machine learning algorithms are being developed to analyze large datasets from analytical instruments, potentially leading to faster and more accurate impurity detection and characterization. apacsci.com The integration of AI can also help in predicting and controlling impurity formation during manufacturing. labmanager.com

Table 2: Emerging Analytical Technologies for Impurity Profiling

TechnologyPrincipleApplication in Impurity Analysis
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables confident identification of unknown impurities and structural elucidation. apacsci.com
Ultra-Performance Liquid Chromatography (UPLC) Uses smaller particle sizes for higher separation efficiency.Allows for faster analysis times and better resolution of complex impurity mixtures. emanresearch.org
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Offers an alternative separation technique, particularly for chiral and non-polar compounds. apacsci.com
Process Analytical Technology (PAT) Real-time analysis during manufacturing.Enables proactive control of processes to minimize impurity formation. apacsci.com

By embracing these advanced research directions and technologies, the pharmaceutical industry can continue to enhance the quality and safety of medicines like Rosuvastatin.

Q & A

Q. How is Rosuvastatin EP Impurity A identified and distinguished from other process-related impurities?

Methodological Answer: Identification requires chromatographic separation (e.g., UHPLC) coupled with mass spectrometry. demonstrates that IMP-A (this compound) can be resolved using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.5). The impurity is distinguished by its retention time (RT = 8.2 min) and molecular ion peak at m/z 480.54 (C22H29FN3O6S.Na ) . Structural confirmation is achieved via comparison with EP reference standards (e.g., ACI 180621) listed in .

Q. What are the structural characteristics of this compound?

Methodological Answer: As per and , Impurity A is a sodium salt with a pyrimidine core, fluorophenyl, and isopropyl substituents. Key features include:

  • Molecular formula: C22H29FN3O6S.Na
  • Hydroxyl groups at C3 and C5 positions
  • Sulfonamide functional group at the pyrimidine ring Structural elucidation requires 2D NMR (¹H-¹³C HSQC, HMBC) to confirm stereochemistry and substituent positions .

Q. What regulatory guidelines govern impurity profiling for this compound?

Methodological Answer: USP Chapter 〈476〉 and EP guidelines mandate quantification limits ≤0.15% for specified impurities. highlights the importance of using USP Rosuvastatin System Suitability Mixture RS for method validation. Reporting thresholds are adjusted using a "user-defined" approach per product-specific stability data .

Advanced Research Questions

Q. How can a Quality-by-Design (QbD) approach optimize chromatographic separation of Impurity A from co-eluting degradation products?

Methodological Answer: A fractional factorial design (e.g., 2⁴⁻¹ design) evaluates critical parameters:

FactorRangeOptimal Value
Mobile phase pH3.0–4.54.1
Acetonitrile (%)25–3028
THF (%)10–1512
Column temperature (°C)30–4035
shows that pH and acetonitrile/THF ratios are most significant (p < 0.01). MODDE software models predict resolution (R > 1.5) between Impurity A and Rosuvastatin (RT difference = 1.8 min). Validation requires ≤2% RSD in peak area reproducibility .

Q. What strategies resolve conflicting impurity quantification data between HPLC and LC-MS methods?

Methodological Answer: Discrepancies often arise from ionization suppression in LC-MS. recommends:

  • Cross-validate using diode array detection (DAD) at 243 nm (λ_max for Impurity A).
  • Spike recovery studies (98–102%) to confirm MS sensitivity.
  • Use deuterated internal standards (e.g., Rosuvastatin-d3) to correct matrix effects .

Q. How do synthetic pathways influence the formation of this compound?

Methodological Answer: Impurity A forms during the condensation of 4-(4-fluorophenyl)-6-isopropylpyrimidine with tert-butyl (3R,5S)-3,5-dihydroxyhept-6-enoate. identifies incomplete sulfonamide methylation as the primary route. Kinetic studies show 0.3–0.5% impurity yield at 70°C after 12 hours. Mitigation involves optimizing reaction stoichiometry (1.2:1 methyl iodide ratio) .

Q. What stability-indicating methods detect degradation products of Impurity A under forced conditions?

Methodological Answer: Perform stress testing (40°C/75% RH for 6 months) with UPLC-PDA:

Degradation PathwayMajor ProductRT (min)
Oxidation5-Oxo Impurity A9.8
HydrolysisDihydroxy acid derivative7.5
recommends photodiode array spectral comparison (≥0.999 match factor) to distinguish degradation products from process impurities. Mass balance must account for ≤0.2% unidentifiable peaks .

Method Validation Considerations

Q. How to validate a UPLC method for Impurity A quantification in tablet formulations?

Methodological Answer: Follow ICH Q2(R1) guidelines:

  • Linearity : 0.05–0.5% range (r² ≥ 0.998)
  • Accuracy : 98–102% recovery via standard addition
  • Precision : ≤2% RSD intraday/interday
  • LOD/LOQ : 0.02% and 0.05% (S/N ≥ 3 and 10) validates a method with 0.12% RSD for Impurity A at 0.1% spiked concentration .

Q. What analytical challenges arise in quantifying isomeric impurities of this compound?

Methodological Answer: Diastereomers (e.g., 3S,5R vs. 3R,5S configurations) require chiral separation. notes that a Chiralpak IC-3 column with hexane:ethanol (85:15) achieves baseline resolution (α = 1.12). Quantify isomers via peak area normalization, ensuring ≤0.1% individual limits .

Data Interpretation

Q. How to analyze batch-to-batch variability in Impurity A levels during process scale-up?

Methodological Answer: Use multivariate analysis (e.g., PCA) of 10+ batches to identify critical process parameters (CPPs). identifies reaction temperature (p = 0.003) and drying time (p = 0.01) as key variables. Control strategies include PAT tools (NIR) for real-time impurity monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.